molecular formula C13H25N3O B11734211 (3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11734211
M. Wt: 239.36 g/mol
InChI Key: BKAZRKYONQOJAI-UHFFFAOYSA-N
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Description

(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production requirements, ensuring consistency and purity of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.

Scientific Research Applications

(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3-ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • 3-methyl-1-propyl-1H-pyrazole
  • 3-ethoxypropylamine

Uniqueness

(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

3-ethoxy-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C13H25N3O/c1-4-8-16-11-13(12(3)15-16)10-14-7-6-9-17-5-2/h11,14H,4-10H2,1-3H3

InChI Key

BKAZRKYONQOJAI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCCCOCC

Origin of Product

United States

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